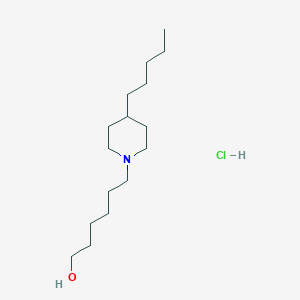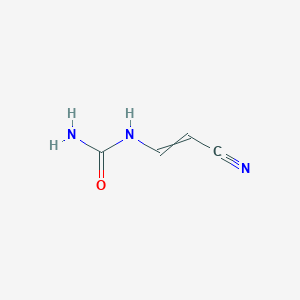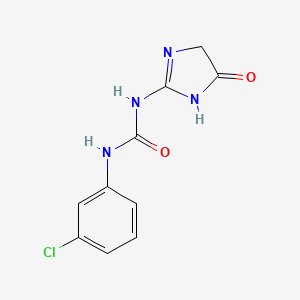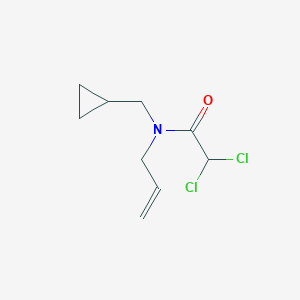methanone CAS No. 61078-44-2](/img/structure/B14588278.png)
[4-(Benzyloxy)phenyl](1,2-diphenylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)phenylmethanone is an organic compound that features a complex structure with multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenylmethanone typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and diphenylcyclopropyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include benzyl chloride, phenol, and cyclopropyl ketones. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Benzyloxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool for biochemical research.
Medicine
In medicine, 4-(Benzyloxy)phenylmethanone may have potential applications as a pharmaceutical intermediate. Its unique chemical properties could be leveraged to develop new drugs or therapeutic agents.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable for the development of new industrial processes and products.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methoxy)phenylmethanone: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Hydroxy)phenylmethanone: Similar structure but with a hydroxy group instead of a benzyloxy group.
4-(Ethoxy)phenylmethanone: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of 4-(Benzyloxy)phenylmethanone lies in its benzyloxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61078-44-2 |
|---|---|
Formule moléculaire |
C29H24O2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(1,2-diphenylcyclopropyl)-(4-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C29H24O2/c30-28(24-16-18-26(19-17-24)31-21-22-10-4-1-5-11-22)29(25-14-8-3-9-15-25)20-27(29)23-12-6-2-7-13-23/h1-19,27H,20-21H2 |
Clé InChI |
TUYCNKUIFYIOFO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)

![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)





![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)

